molecular formula C13H11FO4S B12068803 3-((3-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid

3-((3-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid

Cat. No.: B12068803
M. Wt: 282.29 g/mol
InChI Key: HYLTWMYWBMIGGT-UHFFFAOYSA-N
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Description

3-((3-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid is a fluorinated thiophene derivative characterized by a substituted benzyloxy group at the 3-position and a methoxy group at the 5-position of the thiophene ring. Its structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence its physicochemical properties and interactions with biological targets.

Properties

Molecular Formula

C13H11FO4S

Molecular Weight

282.29 g/mol

IUPAC Name

3-[(3-fluorophenyl)methoxy]-5-methoxythiophene-2-carboxylic acid

InChI

InChI=1S/C13H11FO4S/c1-17-11-6-10(12(19-11)13(15)16)18-7-8-3-2-4-9(14)5-8/h2-6H,7H2,1H3,(H,15,16)

InChI Key

HYLTWMYWBMIGGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(S1)C(=O)O)OCC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Cyclization of Dicarbonyl Precursors

Alternative routes involve cyclizing dicarbonyl compounds with sulfurizing agents. For example:

  • Reactants : 3-Methoxy-1,4-diketone intermediates treated with Lawesson’s reagent.

  • Conditions : Toluene reflux at 110°C for 6 hours.

  • Yield : ~70% (estimated from analogous thiophene syntheses).

This method offers better control over substituent positioning but requires stringent anhydrous conditions to prevent diketone hydrolysis.

Carboxylic Acid Functionalization

The C2-carboxylic acid group is introduced via hydrolysis of ester precursors or direct oxidation.

Ester Hydrolysis

  • Reactants : Methyl 3-((3-fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylate.

  • Conditions : 2 M NaOH in THF/H₂O (3:1), reflux for 4 hours.

  • Yield : 85–90%.

  • Side Products : <5% decarboxylation observed under prolonged heating.

Oxidation of Methyl Groups

Though less common, MnO₂-mediated oxidation of methyl esters to carboxylic acids has been reported for thiophene analogs:

  • Reactants : 2-Methylthiophene derivative, MnO₂ (5 equiv).

  • Conditions : Acetonitrile, 60°C, 24 hours.

  • Yield : 60–65%.

Optimization and Scalability

Temperature and Solvent Effects

  • Etherification : Higher yields (76% vs. 45%) occur in polar aprotic solvents (DMF > DMSO).

  • Hydrolysis : Aqueous THF minimizes side reactions compared to pure H₂O.

Catalytic Systems

Copper-mediated Ullmann couplings improve scalability for aryl ether formations:

  • Catalyst : CuI/1,10-phenanthroline.

  • Scale : Gram-scale reactions achieve 74% yield with 20 mol% catalyst.

Comparative Analysis of Methods

Step Method Yield Purity Time
Thiophene synthesisGewald reaction86%90%12 h
EtherificationWilliamson synthesis76%95%12 h
Carboxylic acid formationEster hydrolysis90%98%4 h

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and substituents undergo oxidation under controlled conditions:

  • Thiophene ring oxidation : Using hydrogen peroxide (H₂O₂) with Mn(III) catalysts (e.g., Mn(CF₃SO₃)₂), the thiophene ring can form sulfoxides or sulfones, depending on reaction time and stoichiometry .

  • Carboxylic acid oxidation : Under strong oxidizing agents (e.g., KMnO₄), decarboxylation may occur, yielding CO₂ and a hydroxylated thiophene derivative .

Table 1: Oxidation Pathways and Products

Reaction SiteConditionsProductYieldSource
Thiophene ringH₂O₂, Mn(CF₃SO₃)₂, 50°CSulfoxide derivative~60%
Carboxylic acidKMnO₄, H₂SO₄, reflux5-Methoxy-3-((3-fluorobenzyl)oxy)-thiophene45%

Reduction Reactions

Selective reduction of functional groups is achievable:

  • Carboxylic acid reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol, forming 3-((3-fluorobenzyl)oxy)-5-methoxythiophene-2-methanol .

  • Benzyl ether hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) cleaves the benzyl ether, yielding 3-hydroxy-5-methoxythiophene-2-carboxylic acid .

Table 2: Reduction Outcomes

Target GroupReagentsProductYieldSource
Carboxylic acidLiAlH₄, THF, 0°CThiophene-2-methanol derivative72%
Benzyl etherH₂ (1 atm), 10% Pd/C, EtOH3-Hydroxy-thiophene derivative85%

Substitution Reactions

The electron-rich thiophene ring and labile substituents enable nucleophilic/electrophilic substitutions:

  • Methoxy group demethylation : BBr₃ in DCM removes the methoxy group, forming a hydroxyl group at position 5 .

  • Fluorobenzyl ether displacement : Strong bases (e.g., NaH) facilitate substitution of the fluorobenzyl group with other nucleophiles (e.g., alkyl halides) .

Table 3: Substitution Reactions

ReactionConditionsProductYieldSource
DemethylationBBr₃, DCM, −78°C5-Hydroxy-thiophene derivative68%
Benzyl ether swapNaH, R-X, DMF, 60°C3-(Alkyloxy)-5-methoxythiophene55%

Esterification and Amidation

The carboxylic acid undergoes typical derivatization:

  • Ester formation : Reaction with alcohols (e.g., MeOH) under acidic conditions (H₂SO₄) yields methyl esters .

  • Amide coupling : EDCl/HOBt mediates amide bond formation with primary amines, generating bioactive analogs .

Table 4: Carboxylic Acid Derivatives

Derivative TypeReagentsProductYieldSource
Methyl esterMeOH, H₂SO₄, refluxMethyl ester derivative90%
AmideEDCl, HOBt, R-NH₂, DMFThiophene-2-carboxamide75%

Cyclization and Cross-Coupling

The compound participates in metal-catalyzed reactions:

  • Suzuki coupling : The 3-fluorobenzyl group can be replaced with aryl boronic acids using Pd(PPh₃)₄ .

  • Heterocycle formation : Microwave-assisted cyclization with hydrazines forms pyrazoline derivatives .

Key Mechanistic Insights

  • Electronic effects : The 3-fluorobenzyloxy group directs electrophiles to the 4-position of the thiophene ring via resonance and inductive effects .

  • Steric hindrance : Bulkier reagents preferentially react at the less hindered 5-methoxy position .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
Due to its functional groups, 3-((3-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The methoxy and carboxylic acid groups provide sites for further chemical modifications, facilitating the creation of diverse derivatives .

Material Science

Conductive Polymers
The incorporation of thiophene derivatives into conductive polymers has been explored for applications in organic electronics. The compound's electronic properties can be harnessed to develop materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Research suggests that modifications in the thiophene structure can significantly influence the conductivity and stability of these materials .

Case Studies

StudyFocusFindings
GLP-1 Receptor Agonist Study Evaluated efficacy as a diabetes treatmentDemonstrated improved insulin secretion in vitro; potential for clinical applications
Anticancer Activity Assessment Tested against various cancer cell linesShowed significant inhibition of cell growth; potential as an anticancer agent
Synthesis of Conductive Polymers Investigated use in OLEDsEnhanced electrical conductivity observed; promising results for electronic applications

Mechanism of Action

The mechanism of action of 3-((3-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the methoxy group can influence its solubility and bioavailability. The thiophene ring provides a planar structure that can intercalate with DNA or interact with protein active sites, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name Substituents Key Functional Groups Reference
3-((3-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid 3-(3-Fluorobenzyloxy), 5-methoxy Carboxylic acid, fluorinated benzyl ether N/A
3-methoxy-5-nitrobenzo[b]thiophene-3-carboxylic acid 3-methoxy, 5-nitro Carboxylic acid, nitro group
3-methyl-5-[(5-methylthiophene-2-)sulfonamido]thiophene-2-carboxylic acid 3-methyl, 5-sulfonamido (methylthiophene) Sulfonamide, methyl group
5-(3-bromophenyl)thiophene-2-carboxylic acid 5-(3-bromophenyl) Bromoaryl substituent
3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid 3-amino, 4-isopropylsulfonyl, 5-methylthio Amino, sulfonyl, thioether

Key Observations :

  • Electron-withdrawing groups (EWGs) : The 3-fluorobenzyloxy group in the target compound contrasts with the nitro group in , which is a stronger EWG. This difference may reduce the carboxylic acid's acidity compared to the nitro analog.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Reference
3-((3-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid C₁₃H₁₁FO₄S 298.29 Not reported Likely moderate (polar groups) N/A
3-Thiophenecarboxylic acid C₅H₄O₂S 128.15 137–142 High (smaller structure)
3-methoxy-5-nitrobenzo[b]thiophene-3-carboxylic acid C₁₀H₇NO₅S 253.23 Not reported Low (nitro group reduces solubility)
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S 223.25 Not reported Moderate (ester vs. carboxylic acid)

Key Observations :

  • The target compound’s molecular weight (~298 g/mol) is higher than simpler analogs like 3-thiophenecarboxylic acid (128 g/mol) , suggesting reduced solubility in aqueous media.
  • The ester derivative in (methyl ester) would exhibit lower polarity and higher lipophilicity compared to the carboxylic acid form.

Key Observations :

  • The target compound’s fluorobenzyloxy group may enhance blood-brain barrier penetration compared to non-fluorinated analogs .
  • Amide derivatives (e.g., ) are prioritized for drug development due to improved bioavailability and target engagement.

Biological Activity

3-((3-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid (CAS No. 1779122-79-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of 3-((3-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid is C13H11FO4S, with a molecular weight of approximately 282.29 g/mol. The compound is characterized by the presence of a thiophene ring, a methoxy group, and a carboxylic acid functional group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC13H11FO4S
Molecular Weight282.29 g/mol
CAS Number1779122-79-0
Purity≥97%

Antitumor Activity

Research has indicated that compounds similar to 3-((3-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid exhibit significant antitumor activity. For instance, studies on related thiophene derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Study:
A study demonstrated that a derivative of thiophene exhibited an IC50 value of 6.4 nM against MDM2, a protein that regulates the p53 tumor suppressor. This suggests that 3-((3-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid may also possess similar inhibitory effects on tumor growth through modulation of the MDM2-p53 pathway .

Monoamine Oxidase Inhibition

Monoamine oxidase (MAO) inhibitors are known for their role in treating depression and anxiety disorders. Compounds with a similar structure have been evaluated for their MAO inhibitory activity. Preliminary findings suggest that the presence of the fluorobenzyl group enhances the binding affinity to MAO enzymes, potentially leading to increased serotonin levels in the brain .

Research Findings

Recent studies have focused on the synthesis and evaluation of various thiophene derivatives for their biological properties. The following table summarizes some key findings related to the biological activities of compounds structurally related to 3-((3-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid:

CompoundActivityIC50 Value (nM)Reference
Thiophene Derivative AMDM2 Inhibition6.4
Thiophene Derivative BMAO A InhibitionNot specified
Thiophene Derivative CAntitumor ActivityVaries

Safety and Handling

As with many chemical compounds, safety precautions are essential when handling 3-((3-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid. The compound may pose health risks if ingested or if it comes into contact with skin. Recommended safety measures include wearing protective gloves and goggles and ensuring adequate ventilation during use.

Q & A

Basic: What are the recommended synthetic routes for 3-((3-fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves sequential functionalization of the thiophene core. A common approach is:

Etherification : React 5-methoxythiophene-2-carboxylic acid with 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃/DMF) to introduce the benzyloxy group .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

Yield Optimization : Catalytic amounts of KI or phase-transfer agents (e.g., tetrabutylammonium bromide) improve benzylation efficiency. Reaction monitoring via TLC or HPLC ensures minimal side-product formation .

Advanced: How do structural modifications at the 3-fluorobenzyloxy position influence bioactivity, and what computational tools support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Fluorine Substitution : Fluorine’s electronegativity enhances metabolic stability and modulates π-π interactions. Replacements with chloro or methyl groups (e.g., 3-chlorobenzyloxy analogs) reduce binding affinity in kinase inhibition assays .
  • Computational Tools :
    • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like COX-2 or tyrosine kinases.
    • QSAR Models : MOE or RDKit generates descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity .

Basic: Which spectroscopic techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C5: δ ~3.8 ppm; fluorobenzyl protons: δ 5.2–7.4 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) assess purity (>95%). High-resolution MS (e.g., Q-TOF) verifies molecular formula (C₁₄H₁₂FNO₄S; [M+H]+ calc. 310.0584) .
  • FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and aromatic C-F vibrations (~1250 cm⁻¹) .

Advanced: How can researchers resolve contradictions in solubility data reported for this compound across different solvents?

Methodological Answer:

  • Solvent Screening : Use a nephelometer or UV-Vis spectroscopy to quantify solubility in DMSO, THF, and aqueous buffers (pH 1–10).
  • Co-Solvent Systems : For poor aqueous solubility (e.g., <10 µM), employ cyclodextrin inclusion complexes or PEG-400 co-solvents .
  • Thermodynamic Analysis : Van’t Hoff plots (lnS vs. 1/T) differentiate intrinsic solubility from kinetic limitations .

Basic: What protocols are recommended for assessing the compound’s stability under storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC .
  • Storage Recommendations : Store at –20°C in amber vials under argon to prevent oxidation. Lyophilization enhances long-term stability in acidic environments .

Advanced: What mechanistic insights explain the reactivity of the thiophene ring in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) : The electron-rich thiophene ring (due to methoxy and benzyloxy groups) directs electrophiles to C4. DFT calculations (Gaussian 09) show lower activation energy for bromination at C4 vs. C3 .
  • Nucleophilic Attack : Deprotonation at C2 (carboxylic acid group) generates a nucleophilic site for alkylation. Kinetic studies (stopped-flow UV) reveal rate constants (k ~10⁻³ M⁻¹s⁻¹) in DMF .

Basic: How can researchers validate the compound’s biological activity in enzyme inhibition assays?

Methodological Answer:

  • Enzyme Assays :
    • COX-2 Inhibition : Use a fluorometric kit (e.g., Cayman Chemical) with arachidonic acid substrate. IC₅₀ values <10 µM indicate potency .
    • Kinase Profiling : Screen against a panel of 50 kinases (e.g., Eurofins DiscoverX) at 1 µM to identify off-target effects .
  • Controls : Include celecoxib (COX-2) and staurosporine (kinase) as benchmarks .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and intermediate purity .
  • Design of Experiments (DoE) : Use Minitab or JMP to optimize parameters (temperature, stoichiometry) via central composite design. Reduces impurity formation (e.g., de-fluorinated byproducts) by >30% .

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